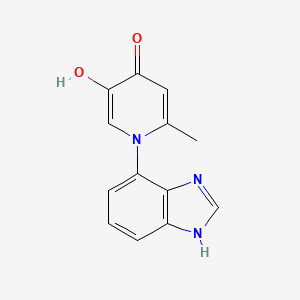
2-(2,3,6-Trifluorophenyl)ethyl alcohol
Übersicht
Beschreibung
“2-(2,3,6-Trifluorophenyl)ethyl alcohol” is an organic compound . Its molecular formula is C8H7F3O2 . It has an average mass of 192.135 Da and a monoisotopic mass of 192.039810 Da .
Synthesis Analysis
The synthesis of “2-(2,3,6-Trifluorophenyl)ethyl alcohol” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “2-(2,3,6-Trifluorophenyl)ethyl alcohol” can be analyzed using its molecular formula, C8H7F3O2 . The compound contains carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms .Safety and Hazards
The safety data sheet suggests that personal protective equipment/face protection should be worn when handling “2-(2,3,6-Trifluorophenyl)ethyl alcohol”. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .
Eigenschaften
CAS-Nummer |
114152-24-8 |
|---|---|
Molekularformel |
C8H7F3O |
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
2-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,12H,3-4H2 |
InChI-Schlüssel |
OVLNHUHKVMDBNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CCO)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Chlorobenzoyl)oxy]carbonimidoyl](/img/structure/B8674530.png)
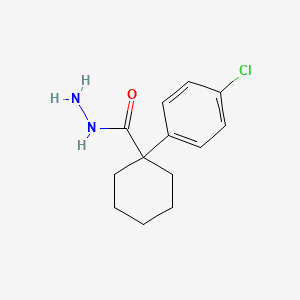

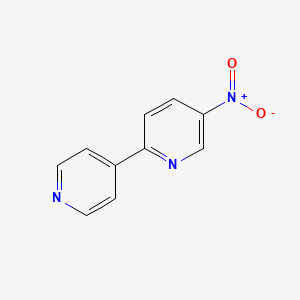

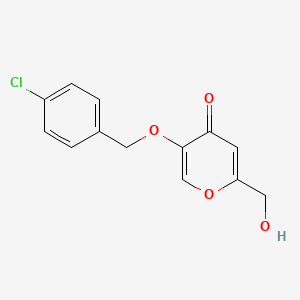
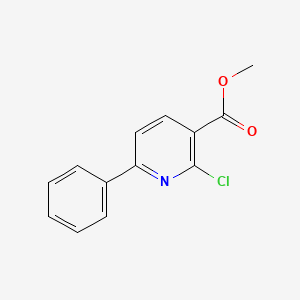

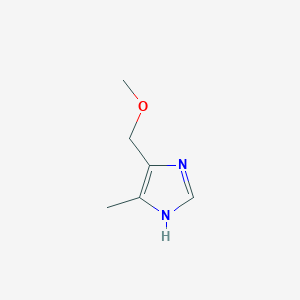
![4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butyric acid](/img/structure/B8674586.png)
